molecular formula C24H40N2O B3822045 2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol CAS No. 105956-94-3

2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol

Cat. No.: B3822045
CAS No.: 105956-94-3
M. Wt: 372.6 g/mol
InChI Key: HEZWFYAINFDAFR-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-Di-tert-butylphenol and 2,2,6,6-tetramethylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the imino group.

    Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to handle the increased volume of reactants.

    Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.

    Purification: Advanced purification techniques such as distillation and chromatography are used to ensure the product meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenolic group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Halogenated or nitrated phenols.

Scientific Research Applications

2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Widely used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic group donates hydrogen atoms to neutralize free radicals, while the imino group stabilizes the resulting radicals, making the compound highly effective in preventing oxidation.

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the imino group.

    Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of the imino group.

Uniqueness: 2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol is unique due to the presence of the imino group, which enhances its antioxidant properties and stability compared to other similar compounds.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O/c1-21(2,3)18-11-16(12-19(20(18)27)22(4,5)6)15-25-17-13-23(7,8)26-24(9,10)14-17/h11-12,15,17,26-27H,13-14H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWFYAINFDAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105956-94-3
Record name 2,6-Di-tert-butyl-4-((2,2,6,6-tetramethylpiperidin-4-ylimino)-methyl)-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
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2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
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2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
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2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
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2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
Reactant of Route 6
2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol

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